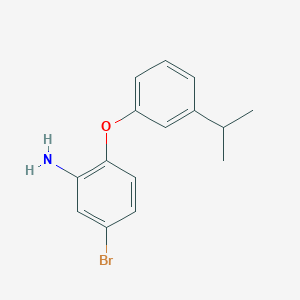

5-Bromo-2-(3-isopropylphenoxy)aniline

Description

Properties

IUPAC Name |

5-bromo-2-(3-propan-2-ylphenoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO/c1-10(2)11-4-3-5-13(8-11)18-15-7-6-12(16)9-14(15)17/h3-10H,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYNJAZNMMQCRHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)OC2=C(C=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(3-isopropylphenoxy)aniline typically involves multiple steps. One common method includes:

Friedel-Crafts Acylation: This step introduces an acyl group to the aromatic ring.

Clemmensen Reduction: The acyl group is then reduced to an alkane.

Reduction: The nitro group is reduced to an amine.

Bromination: Finally, a bromine atom is introduced to the aromatic ring.

Industrial Production Methods

Industrial production methods for 5-Bromo-2-(3-isopropylphenoxy)aniline are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(3-isopropylphenoxy)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₁₅H₁₆BrNO

Molecular Weight : 306.21 g/mol

CAS Number : 946665-10-7

MDL Number : MFCD08687010

The compound features a bromine substituent, which enhances its reactivity, making it a valuable candidate for further chemical modifications and biological studies.

Scientific Research Applications

-

Medicinal Chemistry

- Anticancer Activity : Similar compounds have been explored for their ability to inhibit cancer cell proliferation. For example, studies on structurally related anilines suggest that the introduction of bromine and alkyl groups can enhance cytotoxicity against various cancer cell lines .

- Enzyme Inhibition : The compound may serve as a lead structure for developing enzyme inhibitors. Its phenoxy group can interact with active sites of enzymes, potentially leading to therapeutic applications in disease management .

- Proteomics

- Material Science

Data Table: Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Notable Applications |

|---|---|---|

| 5-Bromo-2-(3-isopropylphenoxy)aniline | Bromine substituent on aniline | Anticancer research, enzyme inhibition |

| 5-Bromo-2-(5-isopropyl-2-methylphenoxy)aniline | Similar structure with methyl group | Potential enzyme interactions |

| 5-Methyl-2-(3-isopropylphenoxy)aniline | Methyl group instead of bromine | Varying pharmacological profiles |

Case Studies

-

Anticancer Research

- A study investigating the cytotoxic effects of brominated anilines demonstrated that compounds similar to 5-Bromo-2-(3-isopropylphenoxy)aniline exhibited significant inhibition of tumor growth in vitro. The presence of the bromine atom was linked to enhanced binding affinity to cancer cell receptors .

- Proteomics Applications

- Material Enhancement

Mechanism of Action

The exact mechanism of action for 5-Bromo-2-(3-isopropylphenoxy)aniline is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Electron-Withdrawing Groups (EWGs)

- 5-Bromo-2-(4-fluorophenoxy)aniline (): The para-fluorine atom on the phenoxy ring is an EWG, reducing electron density at the aniline nitrogen. This decreases basicity and may slow electrophilic substitution reactions .

- 5-Bromo-2-(trifluoromethyl)aniline (): The trifluoromethyl group (-CF₃) is a strong EWG, significantly lowering the pKa of the amine (predicted pKa ≈ 0.39) and enhancing lipophilicity (LogP: 3.8) .

Electron-Donating Groups (EDGs)

- 5-Bromo-2-(3-ethoxyphenoxy)aniline (): The ethoxy group (-OCH₂CH₃) donates electrons via resonance, increasing amine basicity and reactivity in coupling reactions. Its LogP (3.8) is comparable to the target compound .

- 5-Bromo-2-(3-isopropylphenoxy)aniline: The isopropyl group (-CH(CH₃)₂) provides steric bulk and weak EDG effects, balancing solubility and reactivity.

Steric Effects

- 5-Bromo-2-{(triisopropylsilyl)ethynyl}aniline (): The triisopropylsilyl group introduces extreme steric hindrance, limiting accessibility for further reactions. This contrasts with the smaller isopropylphenoxy group in the target compound .

- 5-Bromo-4-iodo-2-methylaniline (): The methyl group at the ortho position creates moderate steric effects, as seen in its crystal structure, which influences packing and stability .

Physical Properties

*Estimated based on structural analogs.

Biological Activity

5-Bromo-2-(3-isopropylphenoxy)aniline is a chemical compound with the molecular formula C₁₅H₁₆BrNO and a molecular weight of 306.21 g/mol. It possesses unique structural features, particularly the isopropyl group, which may influence its biological activity and chemical reactivity. This article delves into the biological activity of this compound, examining its potential therapeutic applications, mechanisms of action, and relevant research findings.

| Property | Details |

|---|---|

| Molecular Formula | C₁₅H₁₆BrNO |

| Molecular Weight | 306.21 g/mol |

| CAS Number | 946665-10-7 |

| IUPAC Name | 5-bromo-2-(3-propan-2-ylphenoxy)aniline |

The precise mechanism of action for 5-Bromo-2-(3-isopropylphenoxy)aniline is not thoroughly documented. However, compounds with similar structures often interact with specific molecular targets such as enzymes or receptors, influencing various biological pathways. The presence of the bromine atom and the isopropyl group may enhance its affinity for certain biological targets, potentially leading to significant pharmacological effects.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds structurally related to 5-Bromo-2-(3-isopropylphenoxy)aniline. For instance, derivatives based on similar scaffolds have shown promising results in inhibiting tumor growth in various cancer cell lines. Notably, some compounds demonstrated significant inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in cancer therapy.

- In Vitro Studies : Research indicates that certain derivatives exhibit strong antiproliferative activities against breast cancer cell lines (e.g., MCF-7) with IC50 values ranging from 7.17 µM to 19.53 µM .

- Mechanistic Insights : The anticancer activity may be attributed to the disruption of signaling pathways involved in cell proliferation and survival, although specific pathways for 5-Bromo-2-(3-isopropylphenoxy)aniline remain to be elucidated .

Other Biological Activities

Beyond anticancer effects, there is emerging interest in the compound's potential roles in other therapeutic areas:

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies exploring the biological activity of related compounds:

- Case Study A : A study on compounds derived from brominated anilines demonstrated significant cytotoxic effects against various cancer cell lines, correlating structural modifications with enhanced biological activity .

- Case Study B : Another investigation focused on the synthesis and evaluation of novel derivatives showed that modifications to the aniline structure can lead to improved VEGFR-2 inhibition and reduced toxicity towards non-cancerous cells .

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-2-(3-isopropylphenoxy)aniline, and how do reaction conditions influence yield?

The synthesis typically involves coupling 3-isopropylphenol with a brominated aniline derivative. A palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is effective for introducing the phenoxy group . Alternatively, nucleophilic aromatic substitution (SNAr) can be used under basic conditions (e.g., K₂CO₃ in DMF at 110°C) to attach the 3-isopropylphenoxy moiety . Yield optimization requires precise stoichiometry, inert atmospheres (N₂), and purification via silica gel chromatography .

Q. How can researchers confirm the structural integrity of 5-Bromo-2-(3-isopropylphenoxy)aniline post-synthesis?

Structural validation employs:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons, isopropyl group splitting).

- LCMS : To verify molecular weight (e.g., [M+H]+ peak) and purity (>95% by HPLC) .

- Elemental analysis : To validate bromine content and stoichiometry .

Q. What purification techniques are most effective for isolating 5-Bromo-2-(3-isopropylphenoxy)aniline from reaction byproducts?

- Column chromatography : Use silica gel with ethyl acetate/petroleum ether gradients to separate polar byproducts .

- Recrystallization : Ethanol/water mixtures improve crystalline purity .

- TLC monitoring : Rf values help track the target compound during synthesis .

Advanced Research Questions

Q. How do electronic effects of the 3-isopropylphenoxy and bromine substituents influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing bromine activates the aniline ring for electrophilic substitution, while the 3-isopropylphenoxy group provides steric bulk, directing reactions to the para position. Computational studies (DFT) suggest the trifluoromethyl or nitro groups in analogous compounds enhance electrophilicity . Experimental data show that Pd-catalyzed couplings require careful ligand selection (e.g., triphenylphosphine) to mitigate steric hindrance .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of 5-Bromo-2-(3-isopropylphenoxy)aniline?

Discrepancies often arise from:

- Solubility variations : The isopropyl group improves lipid solubility but may reduce aqueous bioavailability. Use logP calculations and DMSO solubility assays to standardize testing conditions .

- Metabolic stability : Cytochrome P450 assays (e.g., human liver microsomes) can clarify differences in half-life across studies .

- Target selectivity : Profile kinase or receptor binding using competitive inhibition assays (e.g., SPR or ITC) .

Q. How can researchers design experiments to elucidate the mechanism of action of 5-Bromo-2-(3-isopropylphenoxy)aniline in enzyme inhibition?

- Kinetic studies : Measure IC₅₀ values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition.

- X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., WDR5) to identify binding motifs .

- Mutagenesis assays : Modify key amino acids in the enzyme active site to assess interaction specificity .

Methodological Considerations

Q. What analytical techniques are critical for assessing the stability of 5-Bromo-2-(3-isopropylphenoxy)aniline under physiological conditions?

- HPLC-MS stability assays : Incubate the compound in simulated gastric fluid (pH 2) and plasma (pH 7.4) at 37°C, monitoring degradation over 24 hours .

- Thermogravimetric analysis (TGA) : Determine thermal stability for storage recommendations .

Q. How can computational modeling guide the optimization of 5-Bromo-2-(3-isopropylphenoxy)aniline for material science applications?

- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) for conductivity or photoluminescence potential .

- Molecular dynamics (MD) : Simulate interactions with polymers or metal surfaces to design functional materials .

Data Interpretation and Validation

Q. How should researchers address discrepancies in spectroscopic data between synthesized batches?

- Batch-to-batch NMR alignment : Use deuterated solvents and internal standards (e.g., TMS) for consistency .

- Impurity profiling : Employ high-resolution MS to identify trace byproducts (e.g., dehalogenated derivatives) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in biological assays?

- Non-linear regression : Fit data to a sigmoidal curve (Hill equation) to calculate EC₅₀/IC₅₀ values .

- ANOVA with post-hoc tests : Compare multiple compound derivatives for significant differences in potency .

Emerging Research Directions

Q. What novel applications exist for 5-Bromo-2-(3-isopropylphenoxy)aniline in targeted protein degradation?

The compound’s aryl bromide moiety enables conjugation to E3 ligase ligands (e.g., PROTACs). Recent studies highlight its use in synthesizing heterobifunctional degraders for oncology targets .

Q. How can the compound’s fluorinated analogs improve pharmacokinetic profiles?

Replacing bromine with trifluoromethyl groups (as in ) enhances metabolic stability and blood-brain barrier penetration. Synthetic routes for such analogs require selective fluorination under radical initiators (e.g., AIBN) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.